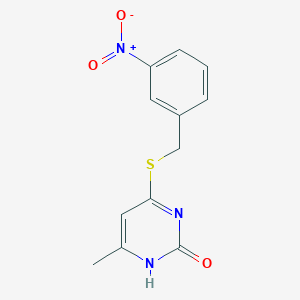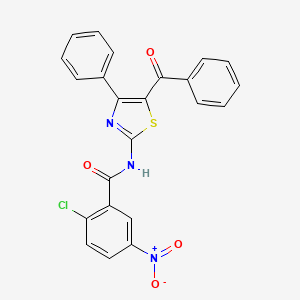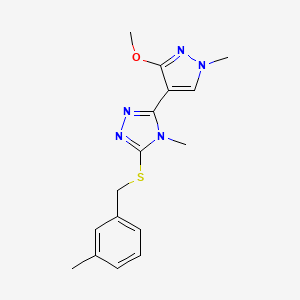
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in 1974 by Dr. Lloyd Kelland and his team at the Chester Beatty Research Institute in London. Since then, NBMPR has been widely used in scientific research to study nucleoside transporters and their role in various physiological and pathological processes.
科学的研究の応用
Antiproliferative Agent Development
This compound has been identified as a potential precursor in the synthesis of antiproliferative agents. The presence of the pyrimidin-2-one moiety, combined with a nitro group and a sulfanyl side chain, provides a versatile framework for the development of new drugs targeting cancer cell proliferation. The compound’s structure allows for further functionalization, which can be tailored to inhibit specific pathways involved in cancer cell growth .
Antimicrobial Activity
The nitro group and the sulfur-containing thioether in the compound’s structure suggest that it may exhibit antimicrobial properties. Research indicates that similar structures have shown efficacy against a range of bacterial and fungal species. This compound could serve as a starting point for the design of new antimicrobial agents, particularly against drug-resistant strains .
Enzyme Inhibition
Compounds with a pyrimidin-2-one core are known to act as enzyme inhibitors. The specific configuration of “6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one” could be explored for its potential to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby providing a pathway for therapeutic intervention .
Biological Assays
Due to its unique chemical structure, this compound can be used in biological assays as a molecular probe. It can help in studying the function of various cellular components, especially when tagged with fluorescent or radioactive markers. This application is vital in understanding disease mechanisms and the effects of other pharmaceutical compounds .
Material Science
In material science, the compound’s ability to form stable crystals makes it a candidate for the development of organic semiconductors. Its molecular structure could contribute to charge transport properties, which are essential in the field of organic electronics .
Agricultural Chemistry
The compound’s potential biological activity suggests it could be used in the development of new pesticides or herbicides. Its synthesis and modification could lead to products that are more environmentally friendly and targeted, reducing the impact on non-target species .
Chemical Education
As a compound with a complex structure and multiple functional groups, it serves as an excellent example for educational purposes in advanced organic chemistry courses. It can be used to illustrate concepts such as nucleophilic substitution reactions, the importance of steric factors, and the electronic effects of different substituents .
Analytical Chemistry
“6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one” can be used as a standard in analytical chemistry for the calibration of instruments and the development of new detection methods. Its distinct UV-Vis and IR absorption spectra make it suitable for spectroscopic analysis and quantification .
特性
IUPAC Name |
6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVTRCMZMNPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332000 |
Source


|
| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one | |
CAS RN |
898421-54-0 |
Source


|
| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)


![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)



